molecular formula C15H15I3NNaO3 B239262 Bunamiodyl sodium CAS No. 1923-76-8

Bunamiodyl sodium

Cat. No.: B239262
CAS No.: 1923-76-8
M. Wt: 660.99 g/mol
InChI Key: JNUQEHHAXSHUMD-WVLIHFOGSA-M
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Description

Bunamiodyl Sodium is a chemical compound known for its use as a diagnostic aid in radiographic visualization, particularly for the gallbladder. Its chemical name is 2-[[2,4,6-Triiodo-3-[(1-oxobutyl)amino]phenyl]methylene]butanoic acid monosodium salt. This compound was historically used to detect gallstones in patients with cholelithiasis but was withdrawn from the market due to nephropathy concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bunamiodyl Sodium can be synthesized through a multi-step process involving the iodination of aromatic compounds followed by amide formation. The key steps include:

    Iodination: The introduction of iodine atoms into the aromatic ring.

    Amide Formation: The reaction of the iodinated compound with butyric acid to form the amide linkage.

The reaction conditions typically involve the use of iodine and a suitable catalyst under controlled temperature and pressure to ensure the correct substitution pattern on the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves large-scale iodination and amide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Bunamiodyl Sodium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the iodine atoms or the amide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated carboxylic acids, while reduction can produce deiodinated amides .

Scientific Research Applications

Bunamiodyl Sodium has been used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Bunamiodyl Sodium exerts its effects involves its high iodine content, which provides radiopacity. This allows it to absorb X-rays and enhance the contrast of the gallbladder in radiographic images. The compound targets the gallbladder, where it accumulates and provides a clear image for diagnostic purposes .

Comparison with Similar Compounds

Similar Compounds

    Iopanoic Acid: Another iodinated compound used for cholecystography.

    Iodipamide: Used in radiographic imaging of the liver and gallbladder.

    Iodixanol: A non-ionic, water-soluble contrast agent used in various imaging procedures.

Uniqueness

Bunamiodyl Sodium is unique due to its specific structure, which provides optimal radiopacity for gallbladder imaging. Its combination of iodine atoms and amide linkage makes it particularly effective for this purpose, although its use has been limited due to nephropathy concerns .

Properties

CAS No.

1923-76-8

Molecular Formula

C15H15I3NNaO3

Molecular Weight

660.99 g/mol

IUPAC Name

sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate

InChI

InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+;

InChI Key

JNUQEHHAXSHUMD-WVLIHFOGSA-M

SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+]

Isomeric SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+]

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+]

Related CAS

1233-53-0 (Parent)

Synonyms

uniodyl
buniodyl sodium salt

Origin of Product

United States

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